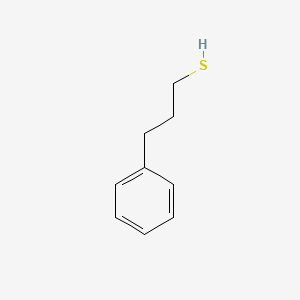

3-Phenylpropane-1-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSDGVJFDZRIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179464 | |

| Record name | 3-Phenylpropane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24734-68-7 | |

| Record name | Benzenepropanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24734-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024734687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEPROPANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A56UF58KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Phenylpropane-1-thiol physical and chemical properties

An In-Depth Technical Guide to 3-Phenylpropane-1-thiol: Properties, Reactivity, and Applications

Introduction

This compound, also known by synonyms such as Benzenepropanethiol and 3-Phenylpropyl mercaptan, is an organosulfur compound featuring a propyl chain linking a phenyl group and a terminal thiol (sulfhydryl, -SH) group.[1][2] This structure imparts a unique combination of properties, blending the aromatic character of the benzene ring with the distinct reactivity of the thiol functional group. While not as ubiquitous as simpler thiols like thiophenol, this compound serves as a valuable building block in organic synthesis and a model compound for studying the behavior of aliphatic thiols with aromatic substituents. Its applications range from fundamental reaction analysis to its use as a reference standard in analytical methodologies.[1][3] This guide provides a detailed examination of its physical, chemical, and spectroscopic properties, along with insights into its synthesis, reactivity, and relevance to researchers in chemistry and drug development.

Physicochemical and Spectroscopic Profile

The physical characteristics of this compound are dictated by its molecular weight and the interplay between the nonpolar phenylpropyl backbone and the weakly polar thiol group. Unlike alcohols, thiols are incapable of strong hydrogen bonding, which results in lower boiling points and reduced water solubility compared to their alcohol analogs.[4]

Summary of Physical Properties

A compilation of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 24734-68-7 | [1][2][5] |

| Molecular Formula | C₉H₁₂S | [1][2][5][6] |

| Molecular Weight | 152.26 g/mol | [1][2][5] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 234.76 °C (estimated) | [6] |

| Density | 1.010 g/cm³ | [6] |

| Refractive Index (n20/D) | 1.5494 | [6] |

| LogP | 3.20 | [1] |

| SMILES | C1=CC=C(C=C1)CCCS | [2] |

| InChIKey | IUSDGVJFDZRIBR-UHFFFAOYSA-N | [1][2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of this compound. The expected spectral features are derived from its constituent functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A weak but sharp absorption band is expected near 2550-2600 cm⁻¹, which is characteristic of the S-H stretching vibration.[7] Other significant peaks include C-H stretching vibrations for the sp²-hybridized carbons of the aromatic ring (typically >3000 cm⁻¹) and the sp³-hybridized carbons of the propyl chain (typically <3000 cm⁻¹), as well as C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly informative. The five protons of the phenyl group will appear as a complex multiplet in the aromatic region (~7.1-7.3 ppm). The three methylene (-CH₂-) groups of the propyl chain will present as distinct signals: a triplet for the benzylic protons (~2.7 ppm), a triplet for the protons adjacent to the sulfur atom (~2.5 ppm), and a multiplet for the central methylene group (~1.9 ppm). The thiol proton (-SH) typically appears as a triplet (due to coupling with the adjacent CH₂) between 1.3-1.6 ppm, though its chemical shift can be variable and the signal may broaden or disappear upon exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the three aliphatic carbons of the propyl chain, confirming the overall carbon skeleton.[2]

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight (152). Common fragmentation patterns include the loss of the thiol group (-SH) and cleavage of the propyl chain, often yielding a prominent peak for the tropylium ion at m/z 91, which is characteristic of compounds containing a benzyl moiety.[2]

Synthesis and Chemical Reactivity

Synthetic Approach

This compound can be reliably synthesized via nucleophilic substitution. A common and effective method involves the reaction of a 3-phenylpropyl halide (e.g., 3-phenyl-1-propyl bromide) with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by alkaline hydrolysis. The reaction with NaSH is a direct Sₙ2 displacement of the bromide by the hydrosulfide anion.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenyl-1-propyl bromide in a suitable polar aprotic solvent such as ethanol or DMF.

-

Reagent Addition: Add a slight molar excess of sodium hydrosulfide (NaSH) to the solution. The reaction is typically performed at room temperature or with gentle heating to facilitate completion.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a nonpolar organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Core Reactivity

The chemistry of this compound is dominated by the thiol group, which is a versatile functional handle for a variety of transformations.

-

Oxidation to Disulfides: Thiols are readily oxidized to form disulfides. This reaction can be initiated by mild oxidizing agents such as iodine (I₂) or even atmospheric oxygen, particularly in the presence of a base. This reversible conversion is a cornerstone of thiol chemistry and is critical in biological systems involving cysteine residues.[4]

-

Nucleophilicity and Alkylation: The thiol proton is weakly acidic. Deprotonation with a base yields a thiolate anion (RS⁻), which is an excellent soft nucleophile. This thiolate can participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides).

-

Thiol-Ene Reaction: this compound can participate in the thiol-ene reaction, a powerful and efficient "click" chemistry transformation. In the presence of a radical initiator (photo or thermal), the thiol adds across a double bond (alkene) to form a thioether, proceeding with high atom economy and orthogonality to many other functional groups.

Caption: Key chemical reactions of this compound.

Applications in Research and Drug Development

The thiol functional group is a crucial pharmacophore and a versatile tool in medicinal chemistry and drug development.[8] Thiol-containing drugs can act as antioxidants, radical scavengers, and metal chelators to treat conditions ranging from heavy metal poisoning to oxidative stress.[8]

While this compound itself is not a therapeutic agent, it serves as an important structural motif and building block. Its derivatives are explored for various biological activities.[9] The principles governing its reactivity are directly applicable to the design of more complex drug candidates.

Key application areas include:

-

Synthetic Building Block: It can be used to introduce the 3-phenylpropylthio moiety into larger molecules, which can be useful for modulating properties like lipophilicity (LogP = 3.20) and metabolic stability.[1]

-

Analytical Standards: Due to its well-defined structure and properties, it is used as a standard compound in the development and validation of analytical methods, such as reverse-phase High-Performance Liquid Chromatography (HPLC).[1]

-

Surface Modification and Nanotechnology: The thiol group has a strong affinity for the surfaces of noble metals like gold. This allows this compound and similar molecules to be used in the formation of self-assembled monolayers (SAMs) on gold surfaces, which is a foundational technique in nanotechnology and biosensor development.[10][11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[2]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing vapor or mist. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and stored in a dry environment at room temperature.[5]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a compound of significant interest due to the versatile reactivity of its thiol group, modulated by the presence of a phenyl ring. Its well-defined physical, chemical, and spectroscopic properties make it a useful tool in synthetic organic chemistry and a reliable standard in analytical sciences. The fundamental principles of its synthesis and reactivity—from oxidation and nucleophilic substitution to modern click chemistry—are emblematic of thiol chemistry at large, providing valuable insights for researchers and professionals in the fields of chemistry and drug discovery.

References

- BLD Pharm. 3-Phenyl-1-propanethiol.

- SIELC Technologies. This compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90596, this compound.

- ChemBK. 3-phenyl-propane-1-thiol.

- Biosynth. This compound.

- Sigma-Aldrich.

- Fisher Scientific.

- MDPI.

- Chemistry LibreTexts. 6.8: Thiols (Mercaptans).

- Arch Pharm Pharm Med Chem. Preparation and Antibacterial Activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol.

- MDPI.

- Antioxidants (Basel).

- Molecules.

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C9H12S | CID 90596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24734-68-7|3-Phenyl-1-propanethiol|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Phenylpropane-1-thiol for the Modern Researcher

Abstract

3-Phenylpropane-1-thiol, also known as 3-phenylpropyl mercaptan, is a valuable organosulfur compound utilized in various fields, including fragrance chemistry, materials science, and as an intermediate in pharmaceutical synthesis. Its synthesis provides an excellent practical case study for fundamental organic reactions. This guide offers a detailed exploration of two robust and accessible methods for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals who may be new to this specific transformation. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the underlying chemical principles, safety considerations, and mechanistic rationale behind each procedural step.

Introduction to this compound

This compound is a thiol characterized by a propyl chain attached to a phenyl group, with a sulfhydryl (-SH) group at the terminal position. Its distinct odor and chemical reactivity, primarily associated with the nucleophilic sulfur atom, make it a versatile building block in organic synthesis. Understanding its preparation is a key skill for chemists working in drug discovery and development, where thiol-containing molecules often play crucial roles in biological activity or as synthetic handles.

This guide will focus on two primary, beginner-friendly synthetic strategies starting from a common precursor, 3-phenylpropyl bromide. These methods are:

-

Method A: Direct nucleophilic substitution using sodium hydrosulfide.

-

Method B: A two-step approach via an isothiouronium salt using thiourea.

Both methods are based on the SN2 reaction mechanism, a cornerstone of organic synthesis.

Foundational Principles: The SN2 Reaction in Thiol Synthesis

The synthesis of thiols from alkyl halides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] In this reaction, a nucleophile attacks a carbon atom, displacing a leaving group. For the synthesis of this compound from 3-phenylpropyl bromide, the key components are:

-

Substrate: 3-Phenylpropyl bromide (C₆H₅(CH₂)₃Br). The bromine atom is a good leaving group, and the primary carbon it is attached to is accessible for nucleophilic attack.

-

Nucleophile: A sulfur-containing species that will introduce the thiol group.

The high nucleophilicity of sulfur-based reagents makes them excellent candidates for this type of transformation.[2]

Synthetic Method A: Direct Thiolation with Sodium Hydrosulfide

This method is the most direct approach to forming the C-S bond. It involves the reaction of 3-phenylpropyl bromide with sodium hydrosulfide (NaSH) in a polar aprotic solvent.

Causality and Experimental Choices

The hydrosulfide anion (⁻SH) is a potent nucleophile that readily attacks the electrophilic carbon atom bonded to the bromine.[3] The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is crucial. These solvents can solvate the sodium cation but do not significantly solvate the hydrosulfide anion, leaving it highly reactive.

A potential side reaction in this synthesis is the formation of a dialkyl sulfide (thioether). This occurs if the newly formed this compound, which is also nucleophilic (especially in its deprotonated thiolate form), reacts with another molecule of 3-phenylpropyl bromide.[1][3] To minimize this side product, a large excess of sodium hydrosulfide is typically used, increasing the probability that the alkyl halide will react with ⁻SH rather than the product thiol.[2]

Experimental Workflow: Method A

Caption: Workflow for the synthesis of this compound using Method A.

Detailed Protocol: Method A

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylformamide (DMF).

-

Reagent Addition: Add sodium hydrosulfide (NaSH, ≥2.0 equivalents) to the DMF with stirring.

-

Add 3-phenylpropyl bromide (1.0 equivalent) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 60°C and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and diethyl ether.

-

Acidification: Slowly add 1M hydrochloric acid (HCl) to neutralize any unreacted NaSH and protonate the thiolate. Caution: Hydrogen sulfide gas may be evolved.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data: Method A

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 3-Phenylpropyl bromide | 199.09 | 1.0 | (Specify mass) |

| Sodium Hydrosulfide (NaSH) | 56.06 | ≥2.0 | (Specify mass) |

| N,N-Dimethylformamide (DMF) | 73.09 | - | (Specify volume) |

Synthetic Method B: Two-Step Synthesis via Thiourea

This method circumvents the issue of thioether formation by using thiourea as the sulfur nucleophile.[3] The reaction proceeds through a stable intermediate, an S-alkylisothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.

Causality and Experimental Choices

Thiourea is an excellent sulfur nucleophile that reacts with the alkyl halide in an SN2 fashion to form the S-(3-phenylpropyl)isothiouronium bromide salt.[5] This salt is stable and can be isolated. The key advantage is that the sulfur in the isothiouronium salt is not nucleophilic towards another molecule of the alkyl halide, thus preventing the formation of a sulfide byproduct.[3]

The second step is the hydrolysis of the isothiouronium salt. This is typically achieved by heating with a strong base, such as sodium hydroxide. The hydroxide ion attacks the carbon of the C=N bond, leading to the eventual release of the thiolate anion, which is then protonated during work-up to give the final thiol product.

Experimental Workflow: Method B

Caption: Workflow for the synthesis of this compound using Method B.

Detailed Protocol: Method B

Safety Precautions: Thiourea is a suspected carcinogen; handle with care. Sodium hydroxide is corrosive. All steps should be performed in a well-ventilated fume hood with appropriate PPE.

Step 1: Formation of S-(3-phenylpropyl)isothiouronium bromide

-

Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropyl bromide (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux for 2-3 hours. A white precipitate of the isothiouronium salt should form.

-

Isolation: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Step 2: Hydrolysis of the Isothiouronium Salt

-

Reaction Setup: Place the dried S-(3-phenylpropyl)isothiouronium bromide in a round-bottom flask. Add a solution of sodium hydroxide (e.g., 10% aqueous solution).

-

Reaction: Heat the mixture to reflux for 1-2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel.

-

Acidification: Carefully acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~1-2.

-

Extraction, Washing, and Purification: Follow steps 7-10 as described in the protocol for Method A.

Quantitative Data: Method B

| Reagent (Step 1) | Molar Mass ( g/mol ) | Equivalents | Amount |

| 3-Phenylpropyl bromide | 199.09 | 1.0 | (Specify mass) |

| Thiourea | 76.12 | 1.1 | (Specify mass) |

| Ethanol | 46.07 | - | (Specify volume) |

| Reagent (Step 2) | |||

| Isothiouronium Salt | 275.21 | 1.0 | (Use product from Step 1) |

| Sodium Hydroxide (NaOH) | 40.00 | Excess | (Specify mass/volume) |

Conclusion

Both methods presented provide reliable and educational pathways to synthesize this compound. Method A is a more direct, one-pot procedure, but requires careful control of stoichiometry to minimize byproduct formation. Method B, while involving two distinct steps, offers a cleaner reaction by avoiding the formation of thioether impurities, which can simplify purification. The choice between these methods will depend on the specific requirements of the researcher, including available reagents, time constraints, and the desired purity of the final product. For a beginner, Method B is often recommended due to its more controlled nature and the reduced likelihood of difficult-to-separate byproducts.

References

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch15 : Preparation of Thiols. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Preparation and Reactions of Thiols. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

-

AusIMM. (n.d.). Sodium Hydrosulfide Handbook. Retrieved from [Link]

Sources

Spectroscopic data for 3-Phenylpropane-1-thiol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenylpropane-1-thiol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₉H₁₂S), a compound of interest in various chemical research and development sectors. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this molecule. The protocols described herein are based on established laboratory practices, ensuring reproducibility and scientific rigor.

Compound Overview

This compound, also known as benzenepropanethiol or 3-phenylpropyl mercaptan, is an organosulfur compound with the molecular formula C₉H₁₂S and a molecular weight of 152.26 g/mol .[1][2] Its structure consists of a phenyl group attached to a three-carbon aliphatic chain, terminating in a thiol functional group. This unique combination of an aromatic ring and a reactive thiol group makes it a valuable intermediate in organic synthesis and a subject of interest in materials science and drug discovery.

Chemical Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned to its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic, aliphatic, and thiol protons. The integration of these signals corresponds to the number of protons in each unique chemical environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.15 | Multiplet | 5H | Ar-H |

| ~ 2.70 | Triplet | 2H | CH₂ -Ar |

| ~ 2.55 | Quartet | 2H | CH₂ -SH |

| ~ 1.90 | Quintet | 2H | CH₂-CH₂ -CH₂ |

| ~ 1.35 | Triplet | 1H | SH |

Interpretation:

-

Aromatic Protons (δ 7.35 - 7.15): The complex multiplet in this region is characteristic of a monosubstituted benzene ring, where the five protons have slightly different chemical environments.[3][4]

-

Benzylic Protons (δ ~2.70): The triplet signal corresponds to the two protons on the carbon adjacent to the phenyl ring. The splitting into a triplet is due to coupling with the two neighboring protons of the central methylene group.

-

Methylene Protons adjacent to Thiol (δ ~2.55): This signal, which appears as a quartet (or more accurately, a triplet of triplets that may appear as a quartet), is assigned to the two protons on the carbon directly bonded to the sulfur atom. It is coupled to both the central methylene protons and the thiol proton.

-

Central Methylene Protons (δ ~1.90): The quintet arises from the two protons on the central carbon of the propyl chain, which are coupled to the two protons on each adjacent methylene group (2+2=4 neighboring protons, n+1=5).

-

Thiol Proton (δ ~1.35): The thiol proton signal is a triplet due to coupling with the adjacent methylene group.[5] This peak is exchangeable with D₂O, meaning it will disappear from the spectrum upon addition of a small amount of D₂O.[5]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142.0 | Ar-C (quaternary) |

| ~ 128.5 | Ar-C H |

| ~ 128.4 | Ar-C H |

| ~ 125.8 | Ar-C H |

| ~ 36.0 | C H₂-Ar |

| ~ 34.5 | C H₂-CH₂-CH₂ |

| ~ 24.5 | C H₂-SH |

Interpretation:

-

Aromatic Carbons (δ 125.8 - 142.0): Four signals are expected in the aromatic region.[4] The downfield signal at ~142.0 ppm corresponds to the quaternary carbon of the phenyl ring directly attached to the propyl chain. The other three signals around 128.5, 128.4, and 125.8 ppm are due to the protonated aromatic carbons.[4]

-

Aliphatic Carbons (δ 24.5 - 36.0): Three signals are observed in the aliphatic region. The benzylic carbon appears at ~36.0 ppm. The carbon adjacent to the electron-withdrawing thiol group is found at ~24.5 ppm, and the central carbon of the propyl chain resonates at ~34.5 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR, often requiring a greater number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 - 3020 | Medium | Aromatic C-H stretch |

| ~ 2930 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 2550 | Weak | S-H stretch |

| ~ 1605, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~ 745, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| ~ 700 - 600 | Weak-Medium | C-S stretch |

Interpretation:

-

S-H Stretch (~2550 cm⁻¹): The presence of a weak absorption band in this region is a key diagnostic for the thiol functional group.[5]

-

C-H Stretches: The bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while the strong bands below 3000 cm⁻¹ are due to C-H stretching in the aliphatic propyl chain.

-

Aromatic C=C Vibrations: The absorptions in the 1605-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-H Bending: The strong bands at ~745 cm⁻¹ and ~695 cm⁻¹ are characteristic out-of-plane bending vibrations for a monosubstituted phenyl group.

-

C-S Stretch (~700 - 600 cm⁻¹): A weak to medium intensity band in this region can be attributed to the carbon-sulfur bond stretch.[6]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Sample Preparation (ATR): Alternatively, place a drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plates or ATR crystal should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique for this type of compound.

| m/z | Relative Intensity | Assignment |

| 152 | Moderate | [M]⁺ (Molecular Ion) |

| 118 | Moderate | [M - H₂S]⁺ |

| 117 | Moderate | [M - SH]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion ([M]⁺, m/z 152): The peak at m/z 152 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of this compound.[2]

-

Loss of H₂S (m/z 118): A fragment resulting from the elimination of a hydrogen sulfide molecule.

-

Loss of SH (m/z 117): This fragment arises from the cleavage of the C-S bond with the loss of the sulfhydryl radical.

-

Tropylium Ion (m/z 91): This is often the base peak in the mass spectra of compounds containing a benzyl group. It is formed via cleavage of the bond beta to the aromatic ring, followed by rearrangement to the stable tropylium cation.

Fragmentation Pathway:

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

Separation: The compound is vaporized and separated from the solvent and any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Safety Information

This compound is classified as an irritant.[1] It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It causes skin irritation and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] All work should be conducted in a well-ventilated fume hood.[7]

References

- Janusson, E., McGarvey, G. B., Islam, F., Rowan, C., & McIndoe, J. S. (2016). Selective mass spectrometric analysis of thiols using charge-tagged disulfides. RSC Advances, 6(73), 68843-68849.

- Parvez, S., Mishan, M. A. R., Rahman, M. A., & Al-Reza, S. M. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. YouTube.

- National Center for Biotechnology Information (n.d.). This compound. PubChem.

- Wikipedia. (n.d.). Thiol.

- NIST. (n.d.). Benzenepropanethiol. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring.

- Sigma-Aldrich. (2025).

- YouTube. (2015).

- ResearchGate. (n.d.). Infrared spectra of sulfur model compounds.

Sources

- 1. This compound | C9H12S | CID 90596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenepropanethiol [webbook.nist.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thiol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Phenylpropane-1-thiol: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropane-1-thiol, a versatile organosulfur compound, has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features, comprising a phenyl group, a flexible propyl chain, and a reactive thiol moiety, make it a valuable building block for the synthesis of complex molecules and a promising linker in the development of targeted therapeutics. This guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, spectroscopic characterization, reactivity, and applications, with a special focus on its emerging role in drug development.

Core Properties of this compound

CAS Number: 24734-68-7[1]

Molecular Formula: C₉H₁₂S[1]

| Property | Value | Source |

| Molecular Weight | 152.26 g/mol | [1] |

| Boiling Point | 234.76 °C (estimated) | [1] |

| Density | 1.010 g/cm³ | [1] |

| Refractive Index | 1.5494 | [1] |

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound involves the reaction of 3-phenylpropyl bromide with thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt. This two-step, one-pot procedure is favored for its operational simplicity and good yields.

Experimental Protocol: Synthesis from 3-Phenylpropyl Bromide and Thiourea

Materials:

-

3-Phenylpropyl bromide

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenylpropyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the formation of the isothiouronium salt is complete, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (3 equivalents) in water.

-

Heat the mixture to reflux for an additional 2-3 hours to effect the hydrolysis of the intermediate salt to the thiol.

-

Work-up and Purification: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in the molecule.

-

Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm is attributed to the five protons of the phenyl group.

-

Benzylic Protons: A triplet at approximately δ 2.7 ppm corresponds to the two protons on the carbon adjacent to the phenyl group (-CH₂-Ph).

-

Methylene Protons: A multiplet around δ 1.8 ppm arises from the two protons on the central carbon of the propyl chain (-CH₂-).

-

Thiol Protons: A triplet at approximately δ 1.3 ppm is characteristic of the proton of the thiol group (-SH). The coupling to the adjacent methylene group is often observed.

-

Methylene Protons adjacent to Sulfur: A quartet (or triplet of triplets) around δ 2.5 ppm is assigned to the two protons on the carbon directly bonded to the sulfur atom (-CH₂-SH).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

-

Aromatic Carbons: Signals in the region of δ 125-142 ppm correspond to the carbons of the phenyl ring.

-

Benzylic Carbon: A signal around δ 36 ppm is assigned to the benzylic carbon.

-

Methylene Carbons: Signals for the other two methylene carbons of the propyl chain appear at approximately δ 34 ppm and δ 24 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays key absorption bands that are indicative of its functional groups.[2]

-

S-H Stretch: A weak but sharp absorption band is typically observed in the region of 2550-2600 cm⁻¹, which is characteristic of the S-H stretching vibration of the thiol group.[3]

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring.

-

C-H Stretch (Aliphatic): Strong absorption bands below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the propyl chain.

-

C=C Stretch (Aromatic): Absorptions in the range of 1450-1600 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the phenyl ring.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is largely dictated by the reactivity of the thiol group. The sulfur atom, with its lone pairs of electrons, imparts nucleophilic character to the molecule, while the S-H bond can undergo homolytic cleavage to form a thiyl radical.

Nucleophilic Reactivity

As a nucleophile, this compound can participate in a variety of reactions, including S-alkylation and Michael additions, to form thioethers. These reactions are fundamental in synthetic organic chemistry for the construction of carbon-sulfur bonds.

Thiol-Ene "Click" Chemistry

The radical-mediated addition of the S-H bond across a carbon-carbon double bond, known as the thiol-ene reaction, has emerged as a powerful tool in materials science and bioconjugation. This reaction proceeds via a free-radical chain mechanism and is often initiated by light or a radical initiator. The anti-Markovnikov addition of the thiol to the alkene results in the formation of a thioether linkage. The high efficiency, stereoselectivity, and mild reaction conditions of the thiol-ene reaction have led to its classification as a "click" reaction.[4]

Applications in Drug Development

The unique properties of the thiol group make this compound and related structures valuable in the design and synthesis of novel therapeutics.

Linker Technology in Antibody-Drug Conjugates (ADCs)

Thiol-based conjugation is a widely used strategy for linking cytotoxic drugs to monoclonal antibodies to create ADCs.[5] The thiol group can react with specific functionalities on the antibody or on a linker attached to the antibody, such as maleimides, to form a stable covalent bond. The phenylpropyl structure of this compound can provide a desirable balance of hydrophobicity and flexibility for the linker, which can influence the stability, solubility, and overall efficacy of the ADC.[6][7]

Building Block for Bioactive Molecules

The thioether linkage formed from the reactions of this compound is present in a number of biologically active compounds. The introduction of the 3-phenylpropylthio group can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug development. Its straightforward synthesis, well-defined spectroscopic properties, and predictable reactivity make it an attractive tool for researchers and scientists. As the field of targeted therapeutics continues to evolve, the application of this compound as a linker and a building block for novel drug candidates is expected to expand, further solidifying its importance in medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. 3-phenyl-propane-1-thiol. [Link]

-

Organic Syntheses. 3-phenyl-1-propanol. [Link]

-

Homework.Study.com. Outline the synthesis of 3-phenyl-1-propanol from toluene. [Link]

-

Antibodies. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. [Link]

-

Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. [Link]

-

Antibodies. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. [Link]

-

ResearchGate. Thiol-Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. [Link]

-

PubMed. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index. [Link]

-

PrepChem.com. Synthesis of 3-phenyl propanol. [Link]

-

Rieke Metals Products & Services. 3-PHENYL-1-PROPANETHIOL. [Link]

-

PubChem. 1-Phenylpropane-1-thiol. National Center for Biotechnology Information. [Link]

-

ACS Publications. Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. [Link]

-

National Institutes of Health. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. [Link]

-

ResearchGate. Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. [Link]

-

Taylor & Francis Online. Thiol-ene reaction – Knowledge and References. [Link]

-

ResearchGate. The 3-phenylpropanol biosynthetic pathways. A The proposed pathway in... [Link]

-

Semantic Scholar. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality. [Link]

- Google Patents. Process for the production of phenyl substituted propanal.

- Google Patents.

-

NIST WebBook. 3-Phenylpropanol. [Link]

- Google Patents. A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

MDPI. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. [Link]

-

PubMed. Synthesis of β-Thiol Phenylalanine for Applications in One-Pot Ligation-Desulfurization Chemistry. [Link]

-

ChemRxiv. Accessing and Utilizing Thiols in Organic Chemistry. [Link]

-

MDPI. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. [Link]

- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

YouTube. 14.3 Interpreting More IR Spectra | Organic Chemistry. [Link]

-

MDPI. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. [Link]

- Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]

-

NIST WebBook. 3-Phenylpropanol. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C9H12S | CID 90596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation [mdpi.com]

- 7. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Bond: A Technical Guide to the Discovery and Application of Thiol Chemistry

For the modern researcher, scientist, and drug development professional, a deep understanding of fundamental chemical principles is not merely academic—it is the bedrock upon which innovation is built. Among the vast and intricate tapestry of organic chemistry, the story of the thiol group (-SH) is a compelling narrative of discovery, utility, and ever-expanding application. This guide ventures beyond a superficial overview to provide an in-depth exploration of thiol chemistry, from its historical roots to its cutting-edge applications in medicine and materials science. Herein, we will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in the authoritative literature that has shaped this dynamic field.

Part 1: Echoes of the Past - The Historical Unveiling of Thiol Chemistry

The journey into the world of organosulfur compounds began in the 19th century, a period of fervent discovery in chemistry. While the elemental nature of sulfur had been known for millennia, its incorporation into organic molecules and the unique properties of the resulting compounds remained a frontier to be explored.

The first significant foray into this territory can be traced back to the early 1800s with the accidental synthesis of carbon disulfide (CS₂) by Lampadius in 1796, who initially named it "Schwefelalkohol" (sulfur alcohol).[1][2] However, it was the Danish chemist William Christopher Zeise who, in 1834, first intentionally prepared a thiol, specifically ethanethiol (CH₃CH₂SH).[3][4] Zeise's work was notable not only for the synthesis itself but also for the descriptive name he coined for this new class of compounds: mercaptans . This name, derived from the Latin mercurium captans (capturing mercury), aptly described their strong affinity for mercury ions.[3][5]

The 19th century saw a gradual expansion of knowledge about organosulfur chemistry, with chemists beginning to understand the fundamental reactivity of the thiol group.[1][6] These early investigations laid the groundwork for understanding the thiol's role as a potent nucleophile and its propensity for oxidation to form disulfides. This period was characterized by the discovery and characterization of various organosulfur compounds, often guided by their distinct and frequently pungent odors.[3][7] Indeed, the characteristic smell of many thiols, from the scent of garlic to the defensive spray of skunks, is a direct consequence of their volatile nature.[3][8]

The 20th century witnessed a paradigm shift in the understanding of thiol chemistry, moving from basic characterization to a profound appreciation of its central role in biology. The discovery of the sulfur-containing amino acids cysteine and methionine revealed that nature had long harnessed the unique properties of the thiol group for essential biological functions.[9] The thiol group of cysteine, in particular, was found to be a key player in protein structure and function, forming disulfide bridges that stabilize protein conformations and participating directly in the active sites of numerous enzymes.[5] This era also saw the elucidation of the critical role of glutathione (GSH), a tripeptide thiol, as a major cellular antioxidant, protecting cells from the damaging effects of reactive oxygen species.[10][11]

This rich historical context provides more than just a timeline; it underscores the fundamental principles that continue to guide our use of thiol chemistry today. The early observations of thiol reactivity and metal binding are the very properties that are now exploited in advanced applications such as bioconjugation, drug delivery, and materials science.

Part 2: The Modern Thiol Toolkit - Key Reactions and Methodologies

A thorough understanding of the reactivity of the thiol group is paramount for its effective application. This section delves into the core reactions that form the foundation of modern thiol chemistry, providing not just the "what" but also the "why" behind the experimental choices.

The Foundational Reactions: Synthesis and Characterization

The ability to introduce a thiol group into a molecule is a fundamental requirement for its subsequent use. While several methods exist, the choice of synthetic route often depends on the nature of the starting material and the desired final product.

Synthesis of Thiols:

One of the most common laboratory methods for the synthesis of thiols involves the S-alkylation of thiourea with an alkyl halide.[9] This two-step, one-pot procedure is favored over the direct reaction with sodium hydrosulfide because it minimizes the formation of the dialkyl sulfide byproduct.[12]

Experimental Protocol: Synthesis of an Alkyl Thiol from an Alkyl Bromide via a Thiourea Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.

-

Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.2 equivalents) in water.

-

Work-up: Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the isothiouronium salt intermediate. After cooling, acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the thiol with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude thiol can be further purified by distillation or column chromatography.

Causality Behind Experimental Choices: The use of thiourea as the sulfur source is a classic example of leveraging reaction mechanisms to control product distribution. The initial reaction forms a stable S-alkylisothiouronium salt, which does not readily react further with the alkyl halide, thus preventing the formation of the sulfide byproduct that plagues the direct reaction with hydrosulfide. The subsequent basic hydrolysis efficiently cleaves the C-S bond to release the desired thiol.

Characterization of Thiols:

The presence and concentration of thiols are typically determined using a combination of spectroscopic and colorimetric methods. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation, with the thiol proton (-SH) typically appearing as a broad singlet in the ¹H NMR spectrum.

For quantitative analysis, the Ellman's test is a widely used and reliable colorimetric assay.[1][6][13] This method relies on the reaction of the thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion that can be quantified spectrophotometrically at 412 nm.[13][14]

Experimental Protocol: Quantification of Thiols using Ellman's Test

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

-

DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of a known thiol standard, such as L-cysteine hydrochloride monohydrate (e.g., 1.5 mM in Reaction Buffer).[13]

-

Perform serial dilutions of the stock solution to generate a series of standards with known concentrations.

-

-

Assay:

-

To 50 µL of each standard and the unknown sample in a 96-well plate or cuvette, add 200 µL of the DTNB solution.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Calculation:

-

Subtract the absorbance of a blank (Reaction Buffer + DTNB solution) from the absorbance values of the standards and samples.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of the unknown sample from the standard curve.

-

Causality Behind Experimental Choices: The choice of a slightly alkaline pH (pH 8.0) is crucial for the Ellman's test. At this pH, a significant portion of the thiol groups are deprotonated to the more nucleophilic thiolate anion (RS⁻), which readily attacks the disulfide bond of DTNB, leading to a rapid and quantitative reaction.

The Thiol-Disulfide Exchange: A Reversible Dance

The reversible oxidation of two thiol groups to form a disulfide bond (-S-S-) is a cornerstone of thiol chemistry, particularly in biological systems. This thiol-disulfide exchange reaction is fundamental to protein folding, stability, and the regulation of enzyme activity.[15][16]

The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond in an Sₙ2-like manner.[15][17]

Mechanism of Thiol-Disulfide Exchange

Caption: Mechanism of thiol-disulfide exchange.

In the laboratory, disulfide bonds in proteins are often intentionally reduced to their constituent thiols for analytical purposes or prior to bioconjugation. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are two commonly used reducing agents.

Experimental Protocol: Reduction of Disulfide Bonds in a Protein using DTT

-

Protein Solution: Prepare a solution of the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Addition of DTT: Add a fresh stock solution of DTT to the protein solution to a final concentration of 5-10 mM.[2]

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.

-

Removal of Excess DTT: If necessary for downstream applications, remove the excess DTT using a desalting column or dialysis.

Causality Behind Experimental Choices: DTT is an effective reducing agent due to its ability to form a stable six-membered ring after reducing the disulfide bond, which drives the reaction to completion.[2] TCEP is often preferred in applications where the presence of a thiol reducing agent would interfere with subsequent steps (e.g., maleimide-based conjugation), as it is a non-thiol-based reducing agent.

Thiol-Ene "Click" Chemistry: Forging Covalent Bonds with Precision

The thiol-ene reaction, the addition of a thiol across a double bond, has emerged as a powerful tool in materials science and bioconjugation.[3][4] This reaction can proceed via either a radical-mediated or a nucleophilic Michael addition pathway, both of which are highly efficient and fall under the umbrella of "click chemistry" due to their high yields, stereoselectivity, and mild reaction conditions.[3][18]

The radical-mediated thiol-ene reaction is typically initiated by UV light or a radical initiator and proceeds via a chain mechanism.

Mechanism of Radical-Mediated Thiol-Ene Reaction

Caption: Radical-mediated thiol-ene reaction mechanism.

This reaction has found widespread use in the synthesis of polymers and hydrogels, as well as for the surface modification of materials.

Part 3: Thiols in Action - Applications in Drug Development

The unique reactivity of the thiol group has made it an indispensable tool in the hands of drug development professionals. From enhancing the properties of therapeutic molecules to enabling their targeted delivery, thiol chemistry plays a pivotal role in modern medicine.

Thiol-Based Bioconjugation: Linking Molecules for a Purpose

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern drug development. Thiol-based conjugation strategies are among the most widely used due to the high nucleophilicity of the thiol group and its relatively low abundance in proteins compared to other functional groups like amines, allowing for more site-specific modifications.[][20]

Maleimide Chemistry:

The reaction of a thiol with a maleimide is one of the most common methods for bioconjugation.[] This reaction proceeds via a Michael addition to form a stable thioether linkage.[]

Experimental Protocol: Conjugation of a Maleimide-Activated Molecule to a Thiol-Containing Protein

-

Protein Preparation: If necessary, reduce the disulfide bonds of the protein to generate free thiols as described in section 2.2. Ensure the removal of the reducing agent before proceeding. The protein should be in a degassed buffer at pH 6.5-7.5.[21]

-

Maleimide Reagent: Dissolve the maleimide-activated molecule in a suitable solvent (e.g., DMSO).

-

Conjugation: Add the maleimide reagent to the protein solution at a 10-20 fold molar excess.[21]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the excess, unreacted maleimide reagent using a desalting column, dialysis, or size-exclusion chromatography.

Causality Behind Experimental Choices: The pH range of 6.5-7.5 is optimal for maleimide conjugation because it represents a compromise. At lower pH, the thiol is protonated and less reactive. At higher pH, the maleimide ring becomes susceptible to hydrolysis, and the reaction with amines can become a competing side reaction.

The Glutathione System: Nature's Master Antioxidant

No discussion of thiol chemistry in a biological context would be complete without a detailed look at the glutathione system. Glutathione (GSH) is a tripeptide (γ-L-Glutamyl-L-cysteinyl-L-glycine) that is present in high concentrations in virtually all cells.[10][22] Its central role is to protect cellular components from oxidative damage.

The Glutathione Synthesis and Regeneration Pathway

Caption: The glutathione synthesis and regeneration pathway.

The enzymes in this pathway are critical for maintaining cellular redox homeostasis. Dysregulation of the glutathione system is implicated in a wide range of diseases, making it a key target for drug development.[11][23] Thiol-containing drugs, such as N-acetylcysteine (NAC), can act as precursors for GSH synthesis, thereby boosting the cell's antioxidant capacity.[24]

Part 4: The Future is Bright (and a Little Bit Sulfurous)

The journey of thiol chemistry is far from over. From its humble beginnings in the 19th-century laboratory, the thiol group has established itself as a versatile and indispensable tool across the scientific landscape. For researchers, scientists, and drug development professionals, a deep and nuanced understanding of this remarkable functional group is not just beneficial—it is essential for driving future innovation. The principles of reactivity and the methodologies honed over nearly two centuries continue to provide a robust foundation for the development of new medicines, advanced materials, and a deeper understanding of the intricate chemistry of life itself.

References

-

Ellman, G. L. (1959). A spectrophotometric method for the determination of sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. [Link]

-

Voss, J. (2009). History of nineteenth-century organosulfur chemistry. Journal of Sulfur Chemistry, 30(2), 138-164. [Link]

-

Taylor & Francis Online. (2009). History of nineteenth-century organosulfur chemistry. [Link]

-

Wikipedia. (n.d.). Thiol. [Link]

-

Britannica. (n.d.). Thiol. [Link]

-

Wikipedia. (n.d.). Organosulfur chemistry. [Link]

-

Britannica. (2007). Thiol. [Link]

-

MetwareBio. (n.d.). What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. [Link]

-

NIH. (2021). Medicinal Thiols: Current Status and New Perspectives. [Link]

-

EBSCO. (n.d.). Thiols. [Link]

-

Scholars' Mine. (2020). Medicinal Thiols: Current Status and New Perspectives. [Link]

-

Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. [Link]

-

BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

-

NIH. (2021). Medicinal Thiols: Current Status and New Perspectives. [Link]

-

ACS Publications. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. [Link]

-

ACS Publications. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. [Link]

-

ResearchGate. (n.d.). Diagrammatic illustration of biosynthesis pathways of glutathione in chloroplast, peroxysome, and mitochondria. [Link]

-

JoVE. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. [Link]

-

University of Padova. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

-

JoVE. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. [Link]

-

ResearchGate. (n.d.). Rapid and irreversible reduction of protein disulfide bonds. [Link]

-

Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]

-

NIH. (2020). Experimental Assignment of Disulfide-Bonds in Purified Proteins. [Link]

-

ResearchGate. (n.d.). Thiol synthesis methods: a review. [Link]

-

Royal Society of Chemistry. (n.d.). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. [Link]

-

Semantic Scholar. (n.d.). Medicinal Thiols: Current Status and New Perspectives. [Link]

-

ResearchGate. (n.d.). Schematic representation of glutathione biosynthesis. [Link]

-

NIH. (n.d.). GLUTATHIONE SYNTHESIS. [Link]

-

Frontiers in Bioscience-Landmark. (n.d.). Thiol Compounds and Inflammation. [Link]

-

MDPI. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. [Link]

-

NIH. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]

-

MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

-

PubMed. (2016). Determination and Characterization of Total Thiols in Mouse Serum Samples Using Hydrophilic Interaction Liquid Chromatography With Fluorescence Detection and Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. [Link]

-

Royal Society of Chemistry. (n.d.). On the mechanism of spontaneous thiol–disulfide exchange in proteins. [Link]

-

Chemistry LibreTexts. (2022). Redox Reactions of Thiols and Disulfides. [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. broadpharm.com [broadpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 7. scribd.com [scribd.com]

- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 9. Thiol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. broadpharm.com [broadpharm.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 22. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 23. imrpress.com [imrpress.com]

- 24. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]

A Senior Scientist's Guide to Sourcing and Qualifying 3-Phenylpropane-1-thiol for Research and Development

Abstract: 3-Phenylpropane-1-thiol (CAS No. 24734-68-7) is a versatile organosulfur compound utilized as a key intermediate in organic synthesis, particularly within the pharmaceutical and fragrance industries.[1] Its potent odor and susceptibility to oxidation present unique challenges in sourcing, handling, and application.[2][3] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on selecting reliable commercial suppliers, establishing robust in-house quality control protocols, and implementing safe handling and storage procedures to ensure experimental reproducibility and integrity.

Introduction: The Critical Role of Starting Material Quality

In any research or development endeavor, the quality of starting materials is paramount. For a reactive and odorous compound like this compound, this principle is magnified. Impurities, such as the corresponding disulfide formed via oxidation, can lead to inconsistent reaction yields, unexpected side products, and compromised biological data. Furthermore, supplier variability can introduce difficult-to-trace inconsistencies into long-term research projects.

This guide is structured to empower the scientist with a systematic approach to mitigating these risks. It moves from a broad overview of the commercial landscape to specific, actionable protocols for material verification and handling, ensuring that the this compound used in your experiments is of known and consistent quality.

Part 1: The Commercial Supplier Landscape

A multitude of chemical suppliers offer this compound, ranging from large, well-established corporations to smaller, specialized firms. The choice of supplier should be a deliberate decision based on the scale of work, required purity, and the level of documentation needed. For early-stage research, a supplier providing high-purity material in small quantities with detailed analytical data is often preferred. For process development and scale-up, factors like batch-to-batch consistency, bulk availability, and regulatory support become critical.

Below is a summary of representative suppliers offering this compound, highlighting the typical purity grades available.

| Supplier | Typical Purity Grades Offered | Key Considerations |

| Sigma-Aldrich (Merck) | ≥95%, ≥97% | Extensive quality documentation (CoA, SDS); strong global distribution; often a benchmark for research-grade materials. |

| Alfa Aesar (Thermo Fisher) | 97% | Comprehensive portfolio of research chemicals; reliable quality for R&D purposes. |

| TCI (Tokyo Chemical Industry) | >97.0% (GC) | Known for high-purity reagents; often provides detailed analytical data, including NMR spectra. |

| Biosynth | Custom synthesis available | Offers reference standards and custom manufacturing services, suitable for pharmaceutical testing.[4] |

| BLD Pharm | Purity specifications available | Provides a range of chemical products with options for different purity levels and quantities.[5] |

| LEAPChem | Research and bulk quantities | A specialized supplier for research, development, and production with a large catalog of chemical products.[1] |

Note: This table is not exhaustive but represents a cross-section of the market. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Part 2: Incoming Material Qualification: A Protocol for Ensuring Quality

The adage "trust, but verify" is a cornerstone of good scientific practice. While a supplier's CoA provides essential information, independent verification of a new batch of any critical reagent is a vital step to prevent costly and time-consuming troubleshooting later. The primary concerns for this compound are confirming its identity and assessing its purity, specifically checking for the presence of the corresponding disulfide or other oxidation products.

Workflow for Incoming Quality Control (QC)

The following diagram outlines a logical workflow for the qualification of a newly received batch of this compound.

Caption: Incoming Quality Control Workflow for this compound.

Detailed Protocol 1: Purity and Identity Verification by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analysis. It separates volatile compounds and provides mass data for identification.[6] It can effectively separate the thiol from its less volatile disulfide dimer and other potential impurities. The PubChem database indicates key mass-to-charge ratio (m/z) peaks for this compound at 91 and 117.[7]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the thiol (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium, constant flow.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Analysis:

-

Identity Confirmation: The primary peak should exhibit a mass spectrum consistent with this compound (Molecular Ion C9H12S⁺ at m/z 152, with characteristic fragments at m/z 117 [M-SH]⁺ and 91 [C7H7]⁺).[7]

-

Purity Assessment: Calculate the relative peak area percentage. The main peak should correspond to the supplier's CoA specification (e.g., >97%).

-

Impurity Check: Look for a later-eluting peak with a molecular ion corresponding to the disulfide (C18H22S2, m/z 302).

-

Detailed Protocol 2: Structural Confirmation by ¹H NMR

Rationale: While GC-MS confirms molecular weight and purity, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the specific isomeric structure. It provides an unambiguous fingerprint of the molecule's hydrogen framework.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the thiol in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

~7.35-7.15 ppm (m, 5H): Aromatic protons of the phenyl group.

-

~2.70 ppm (t, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).

-

~2.55 ppm (q, 2H): Methylene protons adjacent to the thiol group (-CH₂-SH).

-

~1.90 ppm (quintet, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

-

~1.35 ppm (t, 1H): Thiol proton (-SH). This signal can be broad and its position may vary. (Note: These are approximate shifts based on related structures and standard chemical shift tables. The actual spectrum should be compared to a reference if available.)[8][9]

-

Part 3: Critical Handling and Storage Procedures

Thiols are notorious for their potent, unpleasant odors and their propensity to oxidize in the presence of air to form disulfides.[2][10] Proper handling and storage procedures are not merely suggestions but are essential for laboratory safety, collegial harmony, and the chemical integrity of the material.